chemical properties of 5-ethyl-6-oxo-1H-pyridazine-3-carboxylic acid
chemical properties of 5-ethyl-6-oxo-1H-pyridazine-3-carboxylic acid
The Chemical, Structural, and Synthetic Profile of 5-Ethyl-6-oxo-1H-pyridazine-3-carboxylic acid: A Privileged Scaffold in Medicinal Chemistry
Executive Summary
In modern drug discovery, the identification and utilization of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is a cornerstone of rational drug design[1]. 5-Ethyl-6-oxo-1H-pyridazine-3-carboxylic acid (CAS: 1294451-76-5) represents a highly versatile, fragment-like building block that embodies this concept. Featuring a pyridazin-3(2H)-one core, a C3 carboxylic acid handle for conjugation, and a C5 ethyl group for hydrophobic vectoring, this molecule is extensively utilized in the synthesis of kinase inhibitors, GPCR antagonists, and anti-inflammatory agents[2][3].
This technical guide provides an in-depth analysis of its physicochemical properties, structural dynamics, and field-proven synthetic methodologies, designed to empower medicinal chemists in library generation and lead optimization.
Physicochemical Properties & Structural Dynamics
To effectively deploy 5-ethyl-6-oxo-1H-pyridazine-3-carboxylic acid in a drug discovery program, one must first understand its baseline physicochemical profile. The molecule is highly compliant with Lipinski’s Rule of 5 and the "Rule of 3" for fragment-based drug discovery (FBDD).
Quantitative Property Profile
| Property | Value | Implications for Drug Design |
| Chemical Formula | C₇H₈N₂O₃ | Low molecular weight allows for extensive downstream functionalization without exceeding optimal size limits. |
| Molecular Weight | 168.15 g/mol | Ideal fragment-like size; provides a highly efficient ligand efficiency (LE) starting point. |
| LogP (Predicted) | ~0.5 - 1.0 | Highly hydrophilic; excellent for improving the aqueous solubility of lipophilic lead compounds. |
| Topological Polar Surface Area | 76.6 Ų | Optimal for oral bioavailability. Depending on subsequent R-group additions, it can be tuned for systemic or CNS exposure. |
| H-Bond Donors | 2 (COOH, N-H) | The N1-H acts as a critical hydrogen bond donor, often interacting with kinase hinge regions[1]. |
| H-Bond Acceptors | 4 (C=O, C=O, N, OH) | The C6=O provides a strong, directional hydrogen bond acceptor[4]. |
Tautomerism and Pharmacophore Mapping
A critical feature of the pyridazinone ring is its keto-enol (lactam-lactim) tautomerism. While it can theoretically exist as 6-hydroxypyridazine, empirical and computational studies confirm that the 6-oxo (lactam) form is overwhelmingly dominant in both the solid state and physiological solutions[2][4].
This structural rigidity is paramount for target recognition. The lactam form ensures that the N1 position acts as a reliable hydrogen bond donor, while the C6 carbonyl acts as a hydrogen bond acceptor. Concurrently, the C5 ethyl group provides a rigid, localized hydrophobic bulk that can restrict the conformation of adjacent substituents or fill small lipophilic pockets in the target protein's active site.
Figure 1. Pharmacophoric mapping of 5-ethyl-6-oxo-1H-pyridazine-3-carboxylic acid.
Reactivity Profile & Synthetic Methodologies
As a building block, the molecule offers two primary vectors for diversification: the C3 carboxylic acid and the N1 nitrogen .
Strategic Causality: In library synthesis, the order of operations is critical. It is highly recommended to perform C3 amidation first, followed by N1-alkylation . If N-alkylation were attempted first, the unprotected carboxylic acid would likely undergo competitive esterification with the alkyl halide, necessitating a tedious protection/deprotection sequence[5]. By prioritizing the amide coupling, the resulting C3-amide is generally stable to the mild basic conditions required for subsequent N1-alkylation, creating a highly efficient, two-step self-validating workflow.
Figure 2. Standard two-step functionalization workflow for library generation.
Protocol 1: HATU-Mediated Amide Coupling at C3
The electron-withdrawing nature of the pyridazine ring reduces the nucleophilicity of the C3-carboxylate. Therefore, strong uronium-based coupling agents like HATU are required to prevent sluggish kinetics and maximize yield.
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Preparation: In an oven-dried flask under N₂ atmosphere, dissolve 5-ethyl-6-oxo-1H-pyridazine-3-carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration). Rationale: DMF ensures complete solvation of the highly polar starting material and stabilizes the polar transition state of the active ester.
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Activation: Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv) followed by HATU (1.2 equiv). Stir at room temperature for 15–20 minutes. Rationale: This pre-activation step forms the highly reactive HOAt ester, which resists hydrolysis better than standard HOBt esters.
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Coupling: Add the desired primary or secondary amine (1.2 equiv). Stir for 2–4 hours. Monitor reaction progression via LC-MS.
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Workup & Validation: Quench the reaction with water and extract with EtOAc. Wash the organic layer with saturated aqueous NaHCO₃, followed by brine. Self-Validation: Unreacted carboxylic acid and the polar HOAt byproduct will cleanly partition into the aqueous layer, yielding a high-purity crude intermediate ready for Step 2.
Protocol 2: Selective N1-Alkylation
The N1 proton of the pyridazinone ring is moderately acidic (pKa ~10.5) due to the adjacent carbonyl and the electron-deficient aromatic system[5].
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Deprotonation: Dissolve the C3-amide intermediate (1.0 equiv) from Protocol 1 in anhydrous DMF (0.1 M). Add finely powdered K₂CO₃ (2.0 equiv) and stir for 30 minutes at room temperature. Rationale: K₂CO₃ is a sufficiently strong base to deprotonate the N1 position without risking the hydrolysis of the newly formed C3-amide.
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Alkylation: Add the alkyl halide (R'-X, 1.5 equiv) dropwise. If using a sterically hindered electrophile, heat the reaction to 60°C.
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Monitoring: Stir for 4–12 hours, monitoring by TLC or LC-MS until the intermediate is fully consumed.
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Isolation: Dilute the mixture with ice-cold water. In many cases, the fully functionalized product will precipitate directly and can be collected by vacuum filtration. Otherwise, extract with DCM, dry over Na₂SO₄, and purify via flash chromatography.
Applications in Drug Discovery
The incorporation of the 5-ethyl-6-oxo-1H-pyridazine scaffold into therapeutically active molecules often results in a wide range of pharmacological effects, including cardiovascular-protective, anti-inflammatory, and anticancer activities[1][3].
Medicinal chemists frequently utilize this core as a bioisostere for amides or pyrimidines . Because the pyridazinone ring is metabolically stable and resistant to oxidative degradation by Cytochrome P450 enzymes, replacing a metabolically labile amide bond with a pyridazinone core can drastically improve a drug's half-life ( t1/2 ) and pharmacokinetic (PK) profile[2]. Furthermore, the C5 ethyl group acts as a precise steric dial; it is large enough to induce favorable conformational restrictions (reducing entropic penalty upon binding) but small enough to avoid severe steric clashes in narrow binding pockets.
References
- Pyridazin-3(2H)
- Pharmacologically Active Molecules Bearing the Pyridazinone Ring as Main Scaffold Source: DergiPark URL
- Source: PMC (National Institutes of Health)
- Keto-enol tautomerism of pyridazinones Source: ResearchGate URL
- Recent Progress in the Chemistry of Pyridazinones for Functional Group Transformations Source: ACS Publications URL

